molecular formula C10H11NO B1593696 7-methoxy-2-methyl-1H-indole CAS No. 53512-46-2

7-methoxy-2-methyl-1H-indole

Cat. No. B1593696
CAS RN: 53512-46-2
M. Wt: 161.2 g/mol
InChI Key: PKSVZXMZMGPDDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06653304B2

Procedure details

To a solution of 2-methyl-7-methoxy indole (814 mg, 5.0 mmol) in CH2Cl2 (20 mL) at 0° C. was added BBr3 (15 mL, 15 mmol, 1M in CH2Cl2), and then the ice bath was removed and stirring was continued for 3 h. Ice was added and the reaction mixture diluted with water (30 mL). The aqueous layer was extracted with EtOAc (3×100 mL), dried over Na2SO4, filtered, and concentrated in vacuo. The residue was purified via passage through a short silica gel column (20% then 50% EtOAc/hex) to afford 2-methyl-7-hydroxy indole as an unstable solid (99% yield).
Quantity
814 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]2[C:9]([CH:10]=1)=[CH:8][CH:7]=[CH:6][C:5]=2[O:11]C.B(Br)(Br)Br.CCOC(C)=O>C(Cl)Cl>[CH3:1][C:2]1[NH:3][C:4]2[C:9]([CH:10]=1)=[CH:8][CH:7]=[CH:6][C:5]=2[OH:11]

Inputs

Step One
Name
Quantity
814 mg
Type
reactant
Smiles
CC=1NC2=C(C=CC=C2C1)OC
Name
Quantity
15 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ice bath was removed
ADDITION
Type
ADDITION
Details
Ice was added
ADDITION
Type
ADDITION
Details
the reaction mixture diluted with water (30 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified via passage through a short silica gel column (20%

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1NC2=C(C=CC=C2C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.